![molecular formula C25H24N2O3S B4842167 3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4842167.png)
3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Overview
Description
3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DMXB-A, and it has shown promise in a range of applications, including the treatment of neurological disorders and the study of the cholinergic system.
Mechanism of Action
DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a subtype of the cholinergic receptor that is found primarily in the brain. Activation of this receptor has been shown to have a range of effects, including improving cognitive function and reducing inflammation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. These effects are thought to be mediated by the activation of the α7 nicotinic acetylcholine receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMXB-A in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation of using DMXB-A is that it is relatively expensive compared to other compounds that can activate the cholinergic system.
Future Directions
There are many potential future directions for research on DMXB-A. One area of interest is in the development of new drugs that target the cholinergic system, particularly for the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is in the study of the role of the cholinergic system in inflammation and immune function. Finally, there is also interest in using DMXB-A as a tool for studying the function of the α7 nicotinic acetylcholine receptor and its role in various physiological processes.
Scientific Research Applications
DMXB-A has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the study of the cholinergic system, which is involved in a range of physiological processes, including memory, attention, and movement.
properties
IUPAC Name |
3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-4-29-21-13-9-18(15-22(21)30-5-2)24(28)26-19-10-7-17(8-11-19)25-27-20-12-6-16(3)14-23(20)31-25/h6-15H,4-5H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWPJNIMAIXBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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